Surufatinib

Descripción

Sulfatinib is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities. Upon oral administration, sulfatinib binds to and inhibits VEGFRs and FGFR1 thereby inhibiting VEGFR- and FGFR1-mediated signal transduction pathways. This leads to a reduction of angiogenesis and tumor cell proliferation in VEGFR/FGFR1-overexpressing tumor cells. Expression of VEGFRs and FGFR1 may be upregulated in a variety of tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 26 investigational indications.

protein kinase inhibito

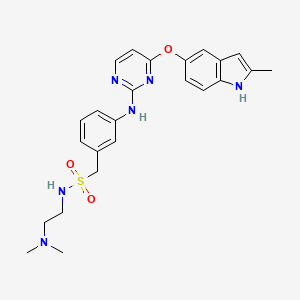

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZSNFLLYPYKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308672-74-3 | |

| Record name | Surufatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surufatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SURUFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Surufatinib's Mechanism of Action in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib (also known as HMPL-012 or sulfatinib) is an oral small-molecule tyrosine kinase inhibitor (TKI) with a novel dual mechanism of action, targeting both tumor angiogenesis and immune evasion.[1][2][3] This positions it as a significant therapeutic agent in the treatment of advanced neuroendocrine tumors (NETs). By concurrently inhibiting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R), this compound disrupts key pathways involved in tumor growth, vascularization, and the tumor microenvironment.[1][2][3] Clinical evidence from the pivotal SANET-p and SANET-ep trials has demonstrated its efficacy in significantly improving progression-free survival in patients with both pancreatic and extrapancreatic NETs. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic efficacy stems from its ability to simultaneously inhibit two critical processes in tumor progression: angiogenesis and the infiltration of tumor-promoting immune cells.[1][3] This is achieved through the targeted inhibition of specific receptor tyrosine kinases.

Anti-Angiogenic Effects

This compound potently inhibits VEGFR1, VEGFR2, VEGFR3, and FGFR1, key receptors that mediate the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] By blocking these pathways, this compound effectively reduces the tumor's blood supply, thereby limiting its access to oxygen and nutrients.

Immunomodulatory Effects

A distinguishing feature of this compound is its inhibition of CSF-1R.[1][2] CSF-1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, which promotes tumor growth and suppresses anti-tumor immunity. By inhibiting CSF-1R, this compound is believed to reduce the population of these pro-tumoral macrophages within the tumor microenvironment, potentially shifting the balance towards a more anti-tumor immune response.

Quantitative Data

The potency and clinical efficacy of this compound have been quantified in both preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (μmol/L) |

| VEGFR1 | 0.002 |

| VEGFR2 | 0.024 |

| VEGFR3 | 0.001 |

| FGFR1 | 0.015 |

| CSF-1R | 0.004 |

Data sourced from preclinical kinase activity assays.

Table 2: Clinical Efficacy of this compound in Phase III Trials

| Clinical Trial | Patient Population | Primary Endpoint | This compound Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |

| SANET-p | Advanced Pancreatic NETs | Investigator-Assessed PFS (months) | 10.9 | 3.7 | 0.49 (0.32–0.76) | 0.0011 |

| SANET-ep | Advanced Extrapancreatic NETs | Investigator-Assessed PFS (months) | 9.2 | 3.8 | 0.33 (0.22–0.50) | <0.0001 |

| Clinical Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| SANET-p | Advanced Pancreatic NETs | 19% | 91% |

| SANET-ep | Advanced Extrapancreatic NETs | 15% | 92% |

PFS: Progression-Free Survival; CI: Confidence Interval. Data from the SANET-p and SANET-ep clinical trials.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow for its preclinical evaluation.

Caption: Dual mechanism of action of this compound.

Caption: VEGFR and FGFR1 signaling pathways inhibited by this compound.

Caption: CSF-1R signaling pathway in macrophages inhibited by this compound.

Caption: Generalized workflow for a neuroendocrine tumor xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of target kinases (VEGFRs, FGFR1, CSF-1R).

Methodology:

-

Reaction Buffer Preparation: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of ATP (e.g., [γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).

-

Enzyme and Substrate Preparation: Recombinant human VEGFR, FGFR1, and CSF-1R kinases and their respective polypeptide substrates are diluted in the reaction buffer.

-

This compound Dilution Series: A serial dilution of this compound is prepared in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound (or vehicle control) are combined in a microplate well and the reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Detection and Quantification:

-

Radiometric Assay: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Fluorescence-Based Assay: The production of ADP is measured using a coupled enzyme reaction that generates a fluorescent signal, which is read by a microplate reader.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Human Neuroendocrine Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Culture: Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) are cultured in appropriate media under standard cell culture conditions.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: A suspension of NET cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at a predetermined dose. The control group receives the vehicle only.

-

Efficacy Assessment: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages to the M2 phenotype.

Methodology:

-

Macrophage Isolation and Culture: Human or murine monocytes are isolated from peripheral blood or bone marrow, respectively, and cultured in the presence of M-CSF to differentiate them into macrophages.

-

M2 Polarization: Macrophages are polarized towards the M2 phenotype by treating them with IL-4 and IL-13 for 24-48 hours.

-

This compound Treatment: Differentiated M2 macrophages are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Analysis of M2 Markers: The expression of M2-specific markers is assessed using various techniques:

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M2 surface markers (e.g., CD206, CD163) and analyzed by flow cytometry.

-

qRT-PCR: RNA is extracted from the cells, and the expression of M2-associated genes (e.g., ARG1, MRC1) is quantified by quantitative real-time PCR.

-

ELISA: The concentration of M2-secreted cytokines (e.g., IL-10, CCL17) in the culture supernatant is measured by ELISA.

-

-

Data Analysis: The expression levels of M2 markers in the this compound-treated groups are compared to the vehicle control to determine the effect of the drug on M2 polarization.

Conclusion

This compound's unique mechanism of action, which combines anti-angiogenic and immunomodulatory effects through the inhibition of VEGFRs, FGFR1, and CSF-1R, provides a robust rationale for its use in the treatment of neuroendocrine tumors. The preclinical data, supported by strong clinical evidence from the SANET trials, underscore its potential as a valuable therapeutic option for this patient population. The detailed experimental protocols provided in this guide offer a framework for further research into the nuanced mechanisms of this compound and the development of next-generation targeted therapies for neuroendocrine and other solid tumors.

References

- 1. This compound for the treatment of advanced extrapancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HUTCHMED - Clin Cancer Res: this compound in advanced, well-differentiated neuroendocrine tumors [hutch-med.com]

Surufatinib: A Technical Guide to its Dual Inhibition of VEGFR and FGFR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib (previously known as HMPL-012 or sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) engineered to selectively target the tyrosine kinase activity associated with vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] By potently inhibiting these key drivers of tumor angiogenesis, this compound disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4] Furthermore, its unique mechanism extends to the inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R), which plays a crucial role in regulating tumor-associated macrophages, thereby modulating the tumor's immune microenvironment.[2][3] This dual mechanism of targeting both tumor angiogenesis and immune evasion positions this compound as a significant therapeutic agent, particularly demonstrated in the treatment of advanced neuroendocrine tumors (NETs).[5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anti-tumor effects by concurrently blocking two critical signaling pathways involved in tumorigenesis: the VEGFR and FGFR pathways.

-

VEGFR Pathway Inhibition: The VEGF signaling pathway is a primary regulator of angiogenesis.[4] Ligands such as VEGF-A bind to their receptors (VEGFRs) on endothelial cells, triggering receptor dimerization, autophosphorylation, and the activation of downstream cascades like PI3K/AKT and RAS/MAPK. This leads to endothelial cell proliferation, migration, and survival, culminating in neovascularization.[7] this compound is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3, thereby blocking these angiogenic signals and reducing tumor blood supply.[5][6]

-

FGFR Pathway Inhibition: The FGF/FGFR pathway is implicated in various cellular processes, including proliferation, differentiation, and angiogenesis.[3] Aberrant activation of this pathway can drive tumor growth and also serves as a mechanism of resistance to anti-VEGFR therapies.[5] this compound's potent inhibition of FGFR1 mitigates these effects, addressing a key resistance mechanism observed with other VEGFR inhibitors and providing a more comprehensive blockade of pro-angiogenic signaling.[5][8]

Quantitative Pharmacological and Clinical Data

The efficacy of this compound is quantified through its inhibitory concentration against target kinases and its performance in pivotal clinical trials.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

| Target Kinase | IC50 Concentration (μmol/L) | IC50 Concentration (nM) |

| VEGFR1 | 0.002 | 2 |

| VEGFR2 | 0.024 | 24 |

| VEGFR3 | 0.001 | 1 |

| FGFR1 | 0.015 | 15 |

| CSF-1R | 0.004 | 4 |

| (Data sourced from preclinical studies)[5][9] |

Table 2: Summary of Pivotal Phase III Clinical Trial Efficacy (SANET-ep & SANET-p)

This table presents key efficacy endpoints from two randomized, double-blind, placebo-controlled Phase III studies in patients with advanced neuroendocrine tumors.

| Trial Name | Patient Population | Primary Endpoint | This compound Arm | Placebo Arm | Hazard Ratio (HR) [95% CI] |

| SANET-ep (NCT02588170) | Extrapancreatic Neuroendocrine Tumors | Investigator-Assessed Median PFS | 9.2 months | 3.8 months | 0.334 [0.223–0.499]; p<0.0001 |

| SANET-p (NCT02589821) | Pancreatic Neuroendocrine Tumors | Investigator-Assessed Median PFS | 10.9 months | 3.7 months | 0.491 [0.391-0.755]; p=0.0011 |

| (PFS: Progression-Free Survival; CI: Confidence Interval. Data sourced from published clinical trial results)[2][10][11] |

Visualizing the Mechanism: Signaling Pathways and Workflows

VEGFR Signaling Pathway Inhibition

FGFR Signaling Pathway Inhibition

Representative Experimental Workflow: In Vitro Kinase Assay

Detailed Experimental Protocols

The following sections describe generalized yet detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a method for determining the concentration of this compound that inhibits 50% of VEGFR or FGFR kinase activity. Formats like ADP-Glo® or TR-FRET are commonly used.[12][13]

-

1. Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for kinase activity, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Enzyme and Substrate: Reconstitute and dilute recombinant human VEGFR or FGFR kinase and a corresponding peptide substrate to optimized concentrations in kinase buffer.

-

This compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.

-

ATP Solution: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase being assayed.

-

-

2. Assay Procedure:

-

Dispense the diluted this compound solutions into the wells of a 384-well assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or high concentration inhibitor).

-

Add the kinase and substrate mixture to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

3. Signal Detection and Data Analysis:

-

Terminate the reaction by adding a stop solution (e.g., EDTA) or the detection reagent from a commercial kit (e.g., ADP-Glo® Reagent).

-

Allow the detection reaction to proceed as per the manufacturer's instructions (e.g., incubate for 40 minutes at room temperature).

-

Measure the signal (e.g., luminescence) using a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines, such as those dependent on VEGFR or FGFR signaling.

-

1. Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis, or a tumor line with known FGFR amplification) in appropriate growth medium.

-

Harvest cells and seed them into a 96-well microplate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.[14]

-

-

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[14]

-

-

3. Viability Measurement (e.g., using MTT or CellTiter-Glo®):

-

For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.[15] Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.[15]

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure luminescence on a plate reader.

-

-

4. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the drug concentration and fitting to a nonlinear regression curve.

-

Conclusion

This compound is a potent, orally active tyrosine kinase inhibitor with a well-defined dual mechanism of action against VEGFR and FGFR signaling pathways.[5][8] This targeted inhibition effectively disrupts tumor angiogenesis, a critical process for tumor growth and survival.[3] The quantitative data from both preclinical kinase assays and pivotal Phase III clinical trials underscore its significant anti-tumor activity, particularly in neuroendocrine tumors.[5][16] The comprehensive blockade of key angiogenic and proliferative pathways, combined with its immunomodulatory effects via CSF-1R inhibition, establishes this compound as a valuable and mechanistically distinct therapeutic option in oncology.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. HUTCHMED - Chi-Med Highlights this compound Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current treatments and future potential of this compound in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound in the treatment of advanced solid tumors: a systematic evaluation and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of advanced extrapancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Novel Small-Molecule Inhibitor this compound for Advanced Extrapancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 11. This compound in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Fibroblast Growth Factor 2 (FGF2) Activates Vascular Endothelial Growth Factor (VEGF) Signaling in Gastrointestinal Stromal Tumors (GIST): An Autocrine Mechanism Contributing to Imatinib Mesylate (IM) Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. This compound in Advanced Well-Differentiated Neuroendocrine Tumors: A Multicenter, Single-Arm, Open-Label, Phase Ib/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Surufatinib in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1] By inhibiting these pathways, this compound demonstrates a dual mechanism of action, simultaneously blocking tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound in rodent models, based on publicly available data. The information herein is intended to support researchers and professionals involved in the drug development process.

Core Pharmacokinetic Parameters in Rodents

The primary preclinical pharmacokinetic data for this compound in rodents comes from studies conducted in Sprague-Dawley rats. A key study investigating the absorption, metabolism, and excretion of this compound involved a single oral dose of [14C]-labeled this compound.

Table 1: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose

| Parameter | Male Rats | Female Rats |

| Tmax (median) | 4 hours | 4 hours |

| t1/2 (mean) | 3.12 hours | 6.48 hours |

Source: Ou et al., 2020[1]

Note: At the time of this guide's compilation, specific quantitative pharmacokinetic data (e.g., Cmax, AUC) for this compound in mouse models were not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats

Absorption

Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Tmax) at a median of 4 hours in both male and female rats.[1]

Distribution

Information regarding the specific tissue distribution of this compound in rodents is limited in the currently available literature.

Metabolism

In plasma, the parent drug was the major radioactive component detected, with no single circulating metabolite accounting for more than 10% of the total radioactivity.[1] This suggests that while this compound is metabolized, there are no predominant circulating metabolites in rats.

Excretion

The excretion of this compound and its metabolites is nearly complete, with over 90% of the total radioactivity recovered.[1] The primary route of elimination is through fecal excretion, which accounts for approximately 87% of the administered dose.[1] Renal excretion plays a minor role, with only about 5% of the dose recovered in urine.[1] Unchanged this compound was a minor component in the excreta, indicating that the drug is extensively metabolized before elimination.[1]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical pharmacokinetic studies of this compound are not publicly available, the following methodologies were employed in the key ADME study in rats.

Radiolabeled Compound Study

-

Objective: To investigate the absorption, metabolism, and excretion of this compound.

-

Test System: Sprague-Dawley rats.[1]

-

Methodology:

-

A single oral dose of [14C]-labeled this compound was administered to the rats.

-

Plasma, urine, feces, and bile samples were collected at various time points.

-

Total radioactivity in the collected samples was measured using liquid scintillation counting.

-

Metabolites in the plasma and excreta were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).[1]

-

Bioanalytical Method for Quantification

For the quantification of this compound in biological matrices like plasma, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed. While the specific parameters for this compound analysis are not detailed, a general workflow for such an assay is as follows:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant.

-

Chromatographic Separation: Separation of the analyte from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for a Rodent ADME Study

Caption: General workflow for a rodent ADME study.

Conclusion

The available preclinical data from rodent models, primarily in rats, indicate that this compound is orally absorbed and extensively metabolized, with fecal excretion being the predominant route of elimination. The pharmacokinetic profile shows a relatively short half-life in rats. Further studies, particularly in other rodent species such as mice, and more detailed publications on the experimental protocols would provide a more complete understanding of this compound's preclinical pharmacokinetics. This information is critical for the design and interpretation of non-clinical safety studies and for guiding the design of early-phase clinical trials.

References

Surufatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib, also known as HMPL-012, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of solid tumors.[1][2] It has demonstrated significant clinical activity, particularly in advanced neuroendocrine tumors (NETs).[3][4] What distinguishes this compound is its unique dual mechanism of action, concurrently targeting tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This is achieved through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of this compound.

Discovery and Rationale for Multi-Target Inhibition

The development of this compound was predicated on the scientific understanding that tumor growth, progression, and metastasis are dependent on two interconnected processes: angiogenesis and immune evasion.

-

Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as angiogenesis.[6] Key drivers of this process are the VEGF and FGF signaling pathways.[6] By promoting the formation of new blood vessels, these pathways supply tumors with essential oxygen and nutrients. Therefore, inhibiting their receptors, VEGFR and FGFR, is a validated strategy in oncology to starve tumors and impede their growth.[6][7]

-

Immune Evasion: Tumors develop mechanisms to evade destruction by the host's immune system. A key component of the tumor microenvironment (TME) is the presence of tumor-associated macrophages (TAMs), which often adopt an M2-polarized phenotype that suppresses anti-tumor immune responses and promotes tumor growth and angiogenesis.[6][7] The survival, differentiation, and function of these TAMs are critically dependent on the CSF-1/CSF-1R signaling pathway.[7]

The rationale behind this compound's design was to create a single molecule capable of simultaneously blocking both of these critical pathways. This dual-pronged attack aims to not only inhibit tumor angiogenesis but also to remodel the TME from an immunosuppressive to an immune-supportive state, potentially leading to a more potent and durable anti-tumor response.[3]

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of three key receptor tyrosine kinases.

-

Anti-Angiogenesis:

-

VEGFR Inhibition: this compound potently inhibits VEGFR1, 2, and 3.[3] VEGFR2 is the primary mediator of the angiogenic signal in endothelial cells.[8] By blocking ATP binding to the kinase domain of these receptors, this compound prevents their activation by VEGF ligands, thereby inhibiting endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[8][9]

-

FGFR1 Inhibition: The FGFR1 pathway is another important pro-angiogenic signal and a known mechanism of resistance to anti-VEGF therapies.[3] this compound's inhibition of FGFR1 provides a more comprehensive blockade of angiogenesis and may overcome potential resistance mechanisms.[3]

-

-

Immune Regulation:

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound is proprietary and detailed within patent filings (e.g., U.S. Pat. No. 8,658,658), the general synthetic strategy involves multi-step organic synthesis.[11] The synthesis of complex heterocyclic molecules like this compound typically involves the sequential construction of its core components: the substituted indole, the pyrimidine (B1678525) ring, and the phenyl methanesulfonamide (B31651) side chain, followed by their coupling. Key reactions often include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and standard functional group manipulations to build the final molecule.

Chemical Information:

-

Chemical Name: N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

-

Molecular Formula: C₂₄H₂₈N₆O₃S

-

Molecular Weight: 480.6 g/mol

Preclinical and Clinical Development

Preclinical Data: In Vitro Kinase Inhibition

Preclinical studies were essential to establish the potency and selectivity of this compound against its intended targets. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity at the nanomolar level.[3]

| Target Kinase | IC₅₀ (μmol/L) |

| VEGFR1 | 0.002 |

| VEGFR2 | 0.024 |

| VEGFR3 | 0.001 |

| FGFR1 | 0.015 |

| CSF-1R | 0.004 |

| Data sourced from Xu J, et al. (2021).[3] |

Clinical Efficacy in Neuroendocrine Tumors

The clinical efficacy of this compound was robustly demonstrated in two pivotal, randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-ep and SANET-p.[4][12][13][14]

Table 2: Efficacy Results from the SANET-ep Trial (Extra-pancreatic NETs)

| Endpoint | This compound (n=129) | Placebo (n=69) | Hazard Ratio (95% CI) | p-value |

| Median PFS (months) | 9.2 | 3.8 | 0.33 (0.22–0.50) | <0.0001 |

| Objective Response Rate | 10.3% | 0% | - | - |

| Disease Control Rate | 86.5% | 65.7% | - | - |

| PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[4] |

Table 3: Efficacy Results from the SANET-p Trial (Pancreatic NETs)

| Endpoint | This compound (n=113) | Placebo (n=59) | Hazard Ratio (95% CI) | p-value |

| Median PFS (months) | 10.9 | 3.7 | 0.49 (0.32-0.76) | 0.0011 |

| Objective Response Rate | 19.2% | 1.9% | - | - |

| Disease Control Rate | 80.8% | 66.0% | - | - |

| PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[12] |

Safety and Tolerability

Across clinical studies, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events are consistent with those of other TKIs targeting the VEGF pathway.[5][13]

Table 4: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

| Adverse Event | SANET-ep (this compound) | SANET-p (this compound) |

| Hypertension | 36% | 38% |

| Proteinuria | 19% | 10% |

| Hypertriglyceridemia | 8% | 7% |

| Diarrhea | 5% | 5% |

| Data from Xu J, et al. (2020).[4][12] |

Experimental Protocols

The following sections describe representative, standardized methodologies for the key experiments used to characterize a novel kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ value of an inhibitor against a target kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant VEGFR, FGFR1, and CSF-1R kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity. Inhibition of the kinase results in less ATP consumption and a higher signal.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, CSF-1R).

-

Kinase-specific peptide substrate.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

ATP solution.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Luminescence-based ATP detection kit (e.g., ADP-Glo™).

-

384-well white assay plates.

-

Luminometer plate reader.

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., ≤1%).

-

Reaction Setup:

-

Add 2.5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

-

Add 5 µL of a master mix containing the specific kinase enzyme and its corresponding peptide substrate, prepared in kinase buffer.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for each respective enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[15][16]

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the efficacy of this compound in inhibiting the proliferation of tumor cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Materials:

-

Human tumor cell lines (e.g., HOS, U2OS for osteosarcoma).[10]

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well clear flat-bottom plates.

-

Microplate reader (absorbance).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value (effective concentration for 50% inhibition) from a dose-response curve.[5][15]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of a compound in a living organism.

Objective: To assess the in vivo efficacy of this compound in suppressing tumor growth.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

-

Human tumor cell line of interest.

-

Matrigel or similar basement membrane matrix.

-

This compound formulation for oral gavage.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., once daily by oral gavage) or vehicle control to the respective groups for a specified duration (e.g., 21-28 days).

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[10]

-

Data Analysis: Compare the mean tumor volume and tumor weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

This compound is a rationally designed multi-kinase inhibitor with a novel dual mechanism of action that targets both tumor angiogenesis and the immunosuppressive tumor microenvironment. Its potent and selective inhibition of VEGFR, FGFR1, and CSF-1R has been validated in preclinical studies. This promising preclinical profile has translated into significant clinical benefit, as demonstrated in the pivotal SANET-ep and SANET-p Phase III trials, establishing this compound as an important therapeutic option for patients with advanced neuroendocrine tumors.[3][4][12] Ongoing research continues to explore its potential in other solid tumors and in combination with other anti-cancer therapies.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. HUTCHMED - Chi-Med Announces this compound Granted FDA Orphan Drug Designation for Pancreatic Neuroendocrine Tumors [hutch-med.com]

- 3. Current treatments and future potential of this compound in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Small-Molecule Inhibitor this compound for Advanced Extrapancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20220073642A1 - Methods of using this compound in treating advanced pancreatic and extra-pancreatic neuroendocrine tumors - Google Patents [patents.google.com]

- 12. Efficacy and safety of this compound in the treatment of patients with neuroendocrine tumor: a real-world study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound in the treatment of thymic neuroendocrine tumors: a 102-case retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Kinase Inhibition Profile of Surufatinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Surufatinib (also known as HMPL-012 or Sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) with a unique mechanism of action that involves the simultaneous inhibition of key pathways involved in tumor angiogenesis and immune evasion.[1][2][3] Preclinical data has demonstrated its potent and selective inhibitory activity against vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[4][5][6] This dual-action profile, targeting both the tumor's blood supply and the tumor microenvironment, makes this compound a compound of significant interest in oncology research, particularly for the treatment of neuroendocrine tumors (NETs).[1][2][7] This document provides a detailed overview of its in vitro kinase inhibition profile, the experimental methodologies used for its characterization, and the core signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, FGFR1, and CSF-1R.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro, are summarized below. These values highlight the compound's high affinity and potency for these specific targets.

Table 1: In Vitro Kinase Inhibition IC50 Values for this compound

| Target Kinase | IC50 (nM) | Primary Function |

| VEGFR1 (Flt-1) | 2 | Angiogenesis, Endothelial Cell Migration |

| VEGFR2 (KDR/Flk-1) | 24 | Angiogenesis, Vascular Permeability |

| VEGFR3 (Flt-4) | 1 | Lymphangiogenesis |

| FGFR1 | 15 | Angiogenesis, Cell Proliferation & Survival |

| CSF-1R (c-Fms) | 4 | Macrophage Differentiation & Survival |

Data sourced from preclinical studies.[1][8]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by concurrently blocking three critical signaling pathways:

-

VEGFR Signaling: The binding of VEGF ligands to their receptors (VEGFR1, 2, 3) on endothelial cells is a pivotal step in angiogenesis, the formation of new blood vessels.[2][5] Tumors rely on angiogenesis to secure a supply of oxygen and nutrients for growth and metastasis. By inhibiting VEGFRs, this compound effectively disrupts this process, leading to the suppression of tumor growth.[2]

-

FGFR Signaling: The fibroblast growth factor (FGF)/FGFR signaling pathway is involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2] Aberrant FGFR signaling can drive tumor cell proliferation and contribute to resistance against anti-angiogenic therapies that solely target the VEGF pathway.[1][2] this compound's inhibition of FGFR1 provides a secondary mechanism to block tumor angiogenesis and growth.[1]

-

CSF-1R Signaling: The colony-stimulating factor 1 (CSF-1)/CSF-1R pathway is crucial for the regulation, differentiation, and survival of macrophages.[2] Within the tumor microenvironment, CSF-1R signaling promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[2] These TAMs can foster tumor growth, angiogenesis, and metastasis while suppressing the body's anti-tumor immune response.[2] By inhibiting CSF-1R, this compound modulates this immune-suppressive environment, potentially enhancing the body's ability to fight the tumor.[2][3]

The diagram below illustrates the integrated "angio-immuno" kinase inhibition mechanism of this compound.

Caption: this compound's dual-action mechanism targeting key RTKs.

Experimental Protocols for In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like this compound is typically performed using cell-free, biochemical assays. While the exact proprietary protocol may vary, the following represents a standard methodology for an in vitro kinase assay using a luminescence-based readout (e.g., ADP-Glo™).

3.1 Objective To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., VEGFR2, FGFR1, or CSF-1R).

3.2 Materials

-

Enzymes: Recombinant human kinase domains (e.g., VEGFR2, FGFR1, CSF-1R).

-

Substrate: Specific peptide substrate for the kinase of interest.

-

Cofactor: Adenosine triphosphate (ATP).

-

Test Compound: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at a physiological pH.

-

Detection Reagents: Luminescence-based kinase assay kit (e.g., ADP-Glo™ from Promega), which measures ADP production as an indicator of kinase activity.

-

Hardware: 384-well white assay plates, multichannel pipettes, and a plate reader capable of luminescence detection.

3.3 Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 10-point, 3-fold dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme or no-ATP control (100% inhibition).

-

Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.

-

Inhibitor Addition: Transfer a small volume of the diluted this compound or DMSO control to the appropriate wells. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Start the enzymatic reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Data Acquisition: Read the luminescence signal on a compatible plate reader.

3.4 Data Analysis

-

The raw luminescence units (RLU) are collected for each concentration of this compound.

-

The percentage of kinase inhibition is calculated for each concentration relative to the high (DMSO only) and low (no enzyme) controls.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

The workflow for this type of experiment is visualized below.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The in vitro kinase inhibition profile of this compound demonstrates its potent and targeted activity against key drivers of tumor angiogenesis (VEGFR1/2/3, FGFR1) and immune evasion (CSF-1R).[1][2][3] The low nanomolar IC50 values underscore its high affinity for these receptors. The dual-pronged mechanism, validated through rigorous biochemical assays, provides a strong rationale for its clinical efficacy in hypervascular tumors such as neuroendocrine tumors. This technical guide provides foundational data and methodologies for researchers working with or developing multi-targeted tyrosine kinase inhibitors.

References

- 1. Current treatments and future potential of this compound in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound for the treatment of advanced extrapancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on Surufatinib's Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib is a novel, oral small-molecule inhibitor targeting key pathways involved in tumor angiogenesis and immune evasion. By simultaneously inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R), this compound remodels the tumor microenvironment (TME) to create a less favorable setting for tumor growth and a more immune-permissive landscape. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on the TME, and detailed experimental protocols for evaluating its impact.

Introduction to this compound and the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment plays a crucial role in tumor progression, metastasis, and response to therapy. Two key processes within the TME are angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and immune evasion, the ability of cancer cells to avoid destruction by the host's immune system.

This compound is an angio-immuno kinase inhibitor that uniquely targets both of these critical processes.[1][2] Its multi-targeted approach offers a promising strategy to overcome some of the limitations of therapies that focus on a single pathway.[2] Preclinical and clinical studies have demonstrated this compound's efficacy in various solid tumors, including neuroendocrine tumors (NETs).[1][2]

Core Mechanism of Action: A Tri-Targeted Approach

This compound exerts its anti-tumor effects by inhibiting three key receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs 1, 2, and 3, this compound inhibits the signaling cascade that leads to angiogenesis. This disrupts the tumor's blood supply, hindering its growth and survival.[1]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, survival, and resistance to anti-angiogenic therapies. This compound's inhibition of FGFR1 provides an additional mechanism to control tumor growth.[1]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is crucial for the differentiation, survival, and function of macrophages. Within the TME, a subset of macrophages known as tumor-associated macrophages (TAMs), particularly the M2-like phenotype, promote tumor progression and suppress anti-tumor immunity. By inhibiting CSF-1R, this compound aims to reduce the population of these pro-tumoral macrophages and shift the balance towards a more anti-tumor immune response.[1][2]

Quantitative Impact on the Tumor Microenvironment

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound on key components of the tumor microenvironment.

Table 1: Preclinical In Vivo Effects of this compound on the Tumor Microenvironment

| Parameter | Tumor Model | Treatment Group | Change from Control | Experimental Method |

| Tumor-Associated Macrophages (TAMs) | Pancreatic Cancer Xenograft | This compound | ↓ M2-like TAMs | Flow Cytometry |

| Neuroendocrine Tumor Xenograft | This compound | ↓ F4/80+ cells | Immunohistochemistry | |

| Regulatory T cells (Tregs) | Pancreatic Cancer Xenograft | This compound + Gemcitabine/nab-paclitaxel | ↓ Treg percentage | Flow Cytometry[3] |

| Cytotoxic T cells | Pancreatic Cancer Xenograft | This compound + Gemcitabine/nab-paclitaxel | ↑ Cytotoxic T cells | Flow Cytometry[3] |

| Microvessel Density (MVD) | Renal Cell Carcinoma Xenograft | This compound | ↓ CD31+ vessels | Immunohistochemistry |

| Cytokine Levels | Lung Carcinoma Xenograft | This compound + Toripalimab | ↓ IL-6, TNF-α | Cytokine Array[4] |

Table 2: Clinical Biomarker Modulation by this compound

| Biomarker | Study Population | Treatment Group | Change from Baseline | Method |

| Soluble VEGFR2 (sVEGFR2) | Advanced Neuroendocrine Tumors | This compound | Decrease | ELISA |

| Macrophage Colony-Stimulating Factor (M-CSF) | Advanced Neuroendocrine Tumors | This compound | Increase | ELISA |

| Vascular Endothelial Growth Factor A (VEGF-A) | Advanced Neuroendocrine Tumors | This compound | Increase | ELISA |

| Fibroblast Growth Factor 23 (FGF23) | Advanced Neuroendocrine Tumors | This compound | Increase | ELISA |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.

Preclinical Xenograft Tumor Model

Protocol:

-

Cell Culture: Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.

-

Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally, typically once daily, at a predetermined dose. The vehicle control group receives the same volume of the vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised. A portion of the tumor is fixed in formalin for immunohistochemistry, and the remainder is processed for flow cytometry and cytokine analysis.

Immunohistochemistry (IHC) for Microvessel Density (CD31) and Macrophages (F4/80)

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned at 4-5 µm thickness.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a water bath or pressure cooker.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-CD31 or rat anti-F4/80) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Image Analysis: Stained slides are scanned, and digital image analysis is used to quantify the percentage of positively stained area for each marker.

Flow Cytometry for Immune Cell Profiling

Protocol:

-

Single-Cell Suspension: Fresh tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.

-

Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies targeting cell surface markers for various immune cell populations. For intracellular staining (e.g., for Foxp3 in Tregs), cells are fixed and permeabilized before adding the intracellular antibody.

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The acquired data is analyzed using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.

Example Antibody Panel for TAM and T-cell Analysis:

-

TAMs: CD45, CD11b, F4/80, CD86 (M1 marker), CD206 (M2 marker)

-

T-cells: CD45, CD3, CD4, CD8, Foxp3 (Treg marker)

Signaling Pathways and Logical Relationships

This compound's multifaceted mechanism of action involves the modulation of several interconnected signaling pathways within the tumor microenvironment.

By inhibiting VEGFR, FGFR1, and CSF-1R, this compound disrupts downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways. This leads to a reduction in tumor angiogenesis, decreased cancer cell proliferation and survival, and modulation of macrophage differentiation and function, ultimately contributing to the overall anti-tumor effect.

Conclusion

This compound's unique ability to concurrently target angiogenesis and modulate the immune microenvironment positions it as a significant advancement in cancer therapy. This technical guide has provided a detailed overview of its mechanism, quantitative effects, and the experimental methodologies used to assess its impact. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued investigation and optimization of this compound's therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The provided protocols offer a foundational framework for preclinical and clinical studies aimed at further elucidating the intricate interplay between this compound and the tumor microenvironment.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Current treatments and future potential of this compound in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Case report: Curative effect and mechanism of this compound combined with toripalimab in the treatment of 1 case of lung large-cell neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Surufatinib for non-pancreatic neuroendocrine neoplasms research

An In-depth Technical Guide to Surufatinib for Non-Pancreatic Neuroendocrine Neoplasms

Introduction

This compound, also known as HMPL-012, is an oral small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of various solid tumors. It has demonstrated significant efficacy in patients with advanced neuroendocrine tumors (NETs). In December 2020, this compound was approved in China for the treatment of unresectable, locally advanced or metastatic, progressive, well-differentiated (Grade 1 or 2) non-pancreatic (extrapancreatic) neuroendocrine tumors (epNETs).[1] This guide provides a detailed overview of its mechanism of action, pharmacokinetics, clinical trial data, and experimental protocols relevant to its use in non-pancreatic NETs.

Mechanism of Action

This compound functions as a novel angio-immuno kinase inhibitor with a unique dual mechanism.[1][2] It simultaneously targets key pathways involved in tumor angiogenesis and immune evasion.[3] The primary molecular targets are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain necessary oxygen and nutrients for growth.[3][4] By hampering this process, this compound restricts tumor growth and survival.[4]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, differentiation, and survival.[4] By inhibiting FGFR1, this compound helps to reduce the proliferation of tumor cells.[3]

-

Colony-Stimulating Factor-1 Receptor (CSF-1R): CSF-1R is integral to the regulation of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, metastasis, and suppress anti-tumor immune responses.[4] this compound's inhibition of CSF-1R modulates the tumor microenvironment to be less supportive of tumor growth and more responsive to immune attack.[3][4]

This multi-targeted approach allows this compound to exert a broad-spectrum anti-tumor effect by not only attacking the tumor directly but also by modifying its supportive microenvironment.[4]

Pharmacokinetics

Studies in both rats and humans have characterized the pharmacokinetic profile of this compound following oral administration.

-

Absorption: this compound is absorbed orally, with a median time to maximum plasma concentration (Tmax) of 2 to 4 hours.[5][6] A study in healthy Chinese male subjects found that food intake delayed the Tmax but did not significantly affect the overall bioavailability (AUC), indicating that the drug can be administered with or without meals.[6]

-

Metabolism and Excretion: The parent drug is the primary component found in plasma.[5] Fecal excretion is the predominant route of elimination for this compound and its metabolites, accounting for approximately 87% of the dose, with only about 5% excreted in the urine.[5]

-

Half-life (t1/2): The estimated half-life appears to be longer in humans (mean: 23.3 hours) compared to rats.[5]

Pivotal Clinical Trial: SANET-ep

The approval of this compound for non-pancreatic neuroendocrine tumors was primarily based on the results of the SANET-ep clinical trial (NCT02588170).[7][8]

Experimental Protocol

SANET-ep was a randomized, double-blind, placebo-controlled, Phase III study conducted at 24 hospitals across China.[9][10]

-

Patient Population: The trial enrolled 198 patients with advanced, unresectable or metastatic, well-differentiated, extrapancreatic neuroendocrine tumors.[9][10] Key inclusion criteria included an ECOG performance status of 0 or 1 and documented disease progression on no more than two prior systemic regimens.[10]

-

Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive either this compound (300 mg, orally, once daily) or a matching placebo.[9][10] Randomization was stratified by tumor origin, pathological grade, and previous treatment.[9] Crossover to the this compound arm was permitted for patients in the placebo group upon disease progression.[10]

-

Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[10] The study was terminated early after a preplanned interim analysis determined that the primary endpoint had been met.[9][10]

Clinical Efficacy Data

This compound demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[10][11] The median follow-up was 13.8 months for the this compound group and 16.6 months for the placebo group.[9]

Table 1: Progression-Free Survival (PFS) in the SANET-ep Trial

| Group | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|---|

| This compound (n=129) | 9.2[7][9][10][12] | 0.334[7] | 0.22 - 0.50[9][10] | <0.0001[7][9][10] |

| Placebo (n=69) | 3.8[7][9][10][12] | | | |

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR)

| Outcome | This compound Group | Placebo Group |

|---|---|---|

| Objective Response Rate (ORR) | 10.3%[13] | 0% |

| Disease Control Rate (DCR) | 86.5%[13] | 66.0%[11] |

Safety and Tolerability

The safety profile of this compound in the SANET-ep trial was considered acceptable and manageable.[10][11] Discontinuation due to treatment-emergent adverse events was 10.6% in the this compound group versus 6.8% in the placebo group.[11]

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in the SANET-ep Trial

| Adverse Event | This compound (n=129) | Placebo (n=68) |

|---|---|---|

| Hypertension | 36%[9][10] | 13%[9][10] |

| Proteinuria | 19%[9][10] | 0%[9][10] |

| Total Serious TRAEs | 25%[9][10] | 13%[9][10] |

Conclusion

This compound represents a significant advancement in the treatment of advanced non-pancreatic neuroendocrine tumors. Its unique dual mechanism of inhibiting tumor angiogenesis and modulating the tumor immune microenvironment provides a potent anti-tumor effect. The pivotal SANET-ep trial demonstrated a clear and robust clinical benefit, significantly prolonging progression-free survival with a manageable safety profile. These findings establish this compound as a valuable therapeutic option for patients with this challenging malignancy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. HUTCHMED - Chi-Med’s New Drug Application for this compound in Non-Pancreatic Neuroendocrine Tumors Granted Priority Review in China [hutch-med.com]

- 3. Current treatments and future potential of this compound in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Absorption, Metabolism and Excretion of this compound in Rats and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Food on the Pharmacokinetic Properties of this compound: A Phase I, Single-dose, Randomized, Open-label Crossover Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. China NMPA Approves Chi-Med’s this compound To Treat Non-pancreatic Neuroendocrine Tumors [clival.com]

- 8. Chi-Med Announces the NMPA Approval of this compound (Sulanda® in China) for Non-Pancreatic Neuroendocrine Tumors - BioSpace [biospace.com]

- 9. hutch-med.com [hutch-med.com]

- 10. This compound in advanced extrapancreatic neuroendocrine tumours (SANET-ep): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HUTCHMED - Chi-Med Highlights this compound Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]

- 12. Efficacy and safety of this compound in the treatment of patients with neuroendocrine tumor: a real-world study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Targets of Surufatinib in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated clinical efficacy in treating neuroendocrine tumors and is under investigation for other solid tumors, including pancreatic cancer.[1][2] Its mechanism of action centers on the simultaneous inhibition of multiple receptor tyrosine kinases involved in tumor angiogenesis and regulation of the tumor microenvironment.[3] This technical guide provides a detailed overview of the cellular targets of this compound in pancreatic cancer cell lines, presenting key quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Cellular Targets and In Vitro Efficacy

The primary cellular targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4] By inhibiting these receptors, this compound exerts a dual effect of blocking tumor angiogenesis and modulating the tumor immune microenvironment.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its targets and its anti-proliferative effect on pancreatic cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

| Target/Cell Line | IC50 (μM) | Cell Type | Assay Type | Reference |

| Kinase Inhibition | ||||

| VEGFR1 | 0.002 | N/A | Kinase Assay | [5] |

| VEGFR2 | 0.024 | N/A | Kinase Assay | [5] |

| VEGFR3 | 0.001 | N/A | Kinase Assay | [5] |

| FGFR1 | 0.015 | N/A | Kinase Assay | [5] |

| CSF-1R | 0.004 | N/A | Kinase Assay | [5] |

| Cell Viability | ||||

| BON-1 | 1.89 | Pancreatic Neuroendocrine Neoplasm | CCK-8 | [6] |

| QGP-1 | 2.54 | Pancreatic Neuroendocrine Neoplasm | CCK-8 | [6] |

Note: IC50 values for pancreatic ductal adenocarcinoma (PDAC) cell lines such as PANC-1, MiaPaCa-2, and BxPC-3 are not yet publicly available in the reviewed literature.

Signaling Pathways Targeted by this compound

This compound's inhibition of VEGFR, FGFR1, and CSF-1R disrupts key signaling cascades that promote tumor growth, survival, and immune evasion.

VEGFR Signaling Pathway

VEGF and its receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. In pancreatic cancer, the VEGF/VEGFR-2 signaling axis is particularly important for cell motility and invasion.[7] Inhibition of VEGFR by this compound blocks these pro-angiogenic signals. The downstream signaling pathways affected include the PI3K/Akt and MAPK/ERK pathways.[5][8]

FGFR1 Signaling Pathway